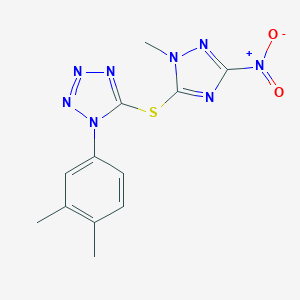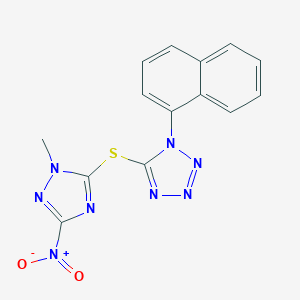![molecular formula C15H11ClN4O2S B470992 3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid CAS No. 634172-13-7](/img/structure/B470992.png)
3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid is an organic compound that features a tetrazole ring substituted with a 2-chlorobenzylthio group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Thioether Formation: The 2-chlorobenzylthio group is introduced via a nucleophilic substitution reaction where a thiol reacts with 2-chlorobenzyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the tetrazole-thioether intermediate with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
- 3,5-bis[(2-chlorobenzyl)thio]isothiazole-4-carbonitrile
Uniqueness
3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid is unique due to the presence of both a tetrazole ring and a benzoic acid moiety, which can impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
CAS No. |
634172-13-7 |
|---|---|
Molecular Formula |
C15H11ClN4O2S |
Molecular Weight |
346.8g/mol |
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C15H11ClN4O2S/c16-13-7-2-1-4-11(13)9-23-15-17-18-19-20(15)12-6-3-5-10(8-12)14(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
JEMZGUAXODUYCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)O)Cl |
solubility |
27.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B470915.png)
![4-({[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)morpholine](/img/structure/B470916.png)
![N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B470917.png)
![5-bromo-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide](/img/structure/B470946.png)
![3,4-dichloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B470947.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B470948.png)
![N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B470949.png)
![2-(2-Octynylidene)-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B470960.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B470965.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B470968.png)
![N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]acetamide](/img/structure/B470982.png)


![2-chloro-5-[5-({2-[2-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B470999.png)
